Benzoic acid, 2-((2-amino-6-((4'-((5-((2,5-disulfophenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-5-hydroxy-7-sulfo-1-naphthalenyl)azo)-5-nitro-, tetrasodium salt
Description
This compound is a highly substituted benzoic acid derivative featuring multiple functional groups:
- Azo groups (-N=N-), which are common in dyes and biosensors due to their chromophoric properties.
- Sulfonate groups (-SO₃⁻Na⁺), conferring high water solubility and stability in aqueous environments.
- Nitro groups (-NO₂), which enhance electron-withdrawing effects and influence reactivity.
The tetrasodium salt form suggests industrial relevance, likely in dye manufacturing or biochemical sensing, given the structural complexity and solubility .
Properties
CAS No. |
75522-93-9 |
|---|---|
Molecular Formula |
C53H35N11Na4O20S4 |
Molecular Weight |
1366.1 g/mol |
IUPAC Name |
tetrasodium;2-[[2-amino-6-[[4-[4-[[6-anilino-1-hydroxy-3-sulfonato-5-[(2-sulfo-5-sulfonatophenyl)diazenyl]naphthalen-2-yl]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-1-yl]diazenyl]-5-nitrobenzoate |
InChI |
InChI=1S/C53H39N11O20S4.4Na/c1-83-42-20-26(8-15-38(42)57-62-49-45(87(77,78)79)24-33-31(51(49)65)12-14-36(54)47(33)60-56-37-17-10-29(64(69)70)22-35(37)53(67)68)27-9-16-39(43(21-27)84-2)58-63-50-46(88(80,81)82)25-34-32(52(50)66)13-18-40(55-28-6-4-3-5-7-28)48(34)61-59-41-23-30(85(71,72)73)11-19-44(41)86(74,75)76;;;;/h3-25,55,65-66H,54H2,1-2H3,(H,67,68)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82);;;;/q;4*+1/p-4 |
InChI Key |
HOPPJPJOPRWPMZ-UHFFFAOYSA-J |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C(=C3O)C=CC(=C4N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)O)NC6=CC=CC=C6)S(=O)(=O)[O-])OC)N=NC7=C(C=C8C(=C7O)C=CC(=C8N=NC9=C(C=C(C=C9)[N+](=O)[O-])C(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of intermediate azo compounds. The process typically includes diazotization of aromatic amines followed by coupling reactions with other aromatic compounds. The reaction conditions often require acidic or basic environments to facilitate the formation of azo bonds.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes precise control of temperature, pH, and reaction time to optimize yield and minimize by-products. The final product is then purified through filtration, crystallization, or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: Reduction of azo groups can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Conditions vary depending on the substituent, but typically involve strong acids or bases.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo bonds can undergo cleavage under certain conditions, releasing active intermediates that can bind to proteins, nucleic acids, or other cellular components. This interaction can lead to changes in cellular function or structure, making the compound useful in various applications.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents significantly impacts physicochemical and biological properties:
- Para vs. Ortho vs. Meta : Evidence from biosensor studies shows that substituent position (para > ortho > meta) governs recognition efficiency. For example, para-substituted benzoic acid derivatives exhibit stronger binding to biosensors than their ortho or meta counterparts due to steric and electronic optimizations .
- Hammett Constants: The electron-withdrawing nitro and sulfonate groups in the compound align with Hammett σ values, which correlate with binding constants to proteins like bovine serum albumin (BSA). Higher σ values (from -NO₂ and -SO₃⁻) enhance binding affinity compared to electron-donating groups (e.g., -OCH₃) .
Table 1: Substituent Effects on Binding and Reactivity
| Substituent Group | Position | Hammett σ | Binding Constant (log K) |
|---|---|---|---|
| -NO₂ | Para | +1.27 | 4.8 |
| -SO₃⁻ | Meta | +0.71 | 3.9 |
| -OCH₃ | Para | -0.27 | 2.5 |
Solubility and Extraction Behavior
- Sulfonate Groups: The compound’s tetrasodium salt form ensures exceptional water solubility, contrasting with non-sulfonated derivatives like benzoic acid or vanillic acid, which require organic solvents for extraction .
- Extraction Rates: Benzoic acid derivatives with sulfonate groups are extracted more rapidly (e.g., >98% in 5 minutes) than acetic acid or phenolic analogs due to higher distribution coefficients in membrane phases .
Antioxidant Activity
- Hydroxycinnamic vs. Hydroxybenzoic Derivatives : Hydroxycinnamic acids (e.g., ferulic acid) generally exhibit superior antioxidant activity due to the conjugated CH=CH−COOH group. However, the target compound’s multiple sulfonate and azo groups may introduce radical-scavenging capabilities atypical of simpler benzoic acid derivatives .
- Synergistic Effects: The presence of hydroxyl and amino groups could enhance antioxidant activity by stabilizing free radicals, a mechanism observed in hydroxylated benzoic acids like 2-hydroxybenzoic acid .
Table 2: Key Comparative Properties
| Property | Target Compound | Benzoic Acid | Vanillic Acid |
|---|---|---|---|
| Water Solubility | High (tetrasodium salt) | Low | Moderate |
| Antioxidant Capacity | Moderate (predicted) | Low | High |
| Extraction Rate (ELM) | Fast (sulfonated) | Fast (non-polar) | Moderate |
| Biosensor Specificity | Low (structural promiscuity) | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
